Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Overview
Description
Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate is a fluorinated organic compound that has attracted significant scientific attention due to its unique properties. The compound is commonly used in scientific research applications, particularly in the field of biochemistry and physiology.
Mechanism of Action
Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate interacts with proteins through hydrophobic interactions and hydrogen bonding. The fluorinated moiety of the compound is highly hydrophobic, allowing it to interact with hydrophobic regions of proteins. Additionally, the fluorine atoms in the compound can form hydrogen bonds with polar residues in proteins, further stabilizing the protein-ligand interaction. The unique properties of ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate make it an ideal probe for studying protein-ligand interactions, protein folding, and protein stability.
Biochemical and Physiological Effects:
Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate has minimal biochemical and physiological effects. The compound is not toxic to cells and does not interfere with normal cellular processes. However, the compound's hydrophobic properties can disrupt protein-protein interactions, leading to changes in protein function and activity. Additionally, the compound's fluorinated moiety can alter the physical properties of proteins, such as their solubility and stability.
Advantages and Limitations for Lab Experiments
Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate has several advantages for lab experiments. The compound is highly specific for protein-ligand interactions, allowing researchers to study these interactions in detail. Additionally, the compound's hydrophobic properties make it an ideal probe for studying hydrophobic regions of proteins. However, the compound's hydrophobic properties can also make it difficult to solubilize in aqueous solutions, limiting its use in some experiments.
Future Directions
There are several future directions for the use of ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate in scientific research. One potential direction is the development of new fluorinated probes with improved properties, such as increased solubility and specificity for protein-ligand interactions. Additionally, the compound's use in the synthesis of fluorinated surfactants could lead to the development of new industrial and consumer products with unique properties. Finally, the compound's use in the study of protein folding and stability could lead to new insights into the mechanisms of protein misfolding and disease.
Scientific Research Applications
Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate is commonly used in scientific research applications, particularly in the field of biochemistry and physiology. The compound is used as a fluorinated probe to study protein-ligand interactions, protein folding, and protein stability. It is also used as a fluorinated tag to monitor protein expression and localization in living cells. Additionally, ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate is used in the synthesis of fluorinated surfactants, which have applications in the production of industrial and consumer products.
properties
IUPAC Name |
ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F13O2/c1-2-24-3(23)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYNCUBVNWLXQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F13O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895734 | |
Record name | Ethenyl perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
CAS RN |
240408-96-2 | |
Record name | Ethenyl perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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